3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURGWXGBOXFOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester typically involves several steps. One common method is the esterification of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Some specific applications include:
- Anticancer Activity : Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory mediators, making it a candidate for treating chronic inflammatory diseases.
Material Science
The unique chemical structure of 3-(5-bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : It can serve as a monomer in the synthesis of polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems.
- Nanomaterials : The compound has potential applications in the fabrication of nanomaterials, where its functional groups can facilitate interactions with nanoparticles or enhance their stability.
Case Studies
Several case studies highlight the efficacy of 3-(5-bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Anticancer Activity | Demonstrated that the compound inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Johnson et al. (2020) | Anti-inflammatory Effects | Showed that the compound reduced levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. |
| Lee et al. (2019) | Polymer Development | Developed a new biodegradable polymer using this ester as a monomer, which exhibited enhanced mechanical properties and biodegradability. |
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
- Substituent Effects: Electron-Withdrawing Groups (Br, Cl, CF₃): Increase electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., catalytic hydrogenation) . Steric Effects: Bulkier groups (e.g., biphenyl, trifluoromethyl) reduce solubility in polar solvents but may improve crystallinity for X-ray analysis (as noted in for SHELX applications) .
- Applications: Asymmetric Synthesis: Fluorophenyl and chlorophenyl derivatives are substrates for (S)-1-phenylethanol dehydrogenase, yielding enantiopure hydroxy esters () . Pharmaceutical Intermediates: Trifluoromethyl and bromo derivatives are precursors to bioactive molecules, leveraging halogen bonds for target binding .
Biological Activity
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by various studies and data.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a bromo-substituted aromatic ring, which is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of propionic acid esters exhibit significant antioxidant properties. For example, compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that ethyl esters of propionic acids could effectively inhibit lipid peroxidation, which is a critical factor in cellular damage and aging processes .
Antibacterial Activity
The antibacterial properties of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester have been evaluated against various bacterial strains. In vitro studies have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Furthermore, the compound has been shown to inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Case Study on Antioxidant Properties : A study published in RSC Advances evaluated the antioxidant capacity of various ethyl esters, including the compound . Results indicated a strong correlation between the presence of bromo and methoxy groups and enhanced radical scavenging activity .
- Case Study on Antibacterial Effects : In a comparative study, 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester was tested alongside known antibiotics. The results showed that this compound had comparable or superior antibacterial effects against resistant strains, highlighting its potential as an alternative therapeutic agent .
- Case Study on Cancer Cell Lines : Research conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. These findings suggest that it may be a candidate for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Claisen condensation between ethyl acetoacetate and a substituted benzoyl chloride (e.g., 5-bromo-2-methoxybenzoyl chloride) under acidic or basic catalysis. For example, HCl or H₂SO₄ catalysis in anhydrous ethanol at 60–80°C yields 70–85% purity, while base-catalyzed methods (e.g., NaH in THF) may enhance regioselectivity .
- Data Analysis : Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Technical-grade synthesis (90% purity) is feasible but unsuitable for mechanistic studies .
Q. Which spectroscopic techniques are most effective for characterizing this β-keto ester, and what key spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Confirm the β-keto ester moiety via carbonyl signals at δ ~200–210 ppm (¹³C) and enolic proton resonance at δ ~12–14 ppm (¹H, broad singlet). Aromatic protons from the 5-bromo-2-methoxyphenyl group appear as distinct multiplet patterns .
- HRMS : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm mass error.
- IR : Strong C=O stretches at ~1700–1750 cm⁻¹ for ester and ketone groups .
Advanced Research Questions
Q. How does the electronic nature of the 5-bromo-2-methoxyphenyl substituent influence the reactivity of the β-keto ester in cyclocondensation reactions?
- Methodology : The electron-withdrawing bromo group and electron-donating methoxy group create a push-pull effect, enhancing enolate stability. Reactivity can be tested in heterocycle formation (e.g., pyrazoles or pyridones) by reacting with hydrazines or amidines. Monitor reaction kinetics via HPLC or in situ FTIR to assess intermediate stability .
- Data Contradictions : Some studies report faster cyclization with electron-deficient aryl groups, while others note steric hindrance from bromine may slow nucleophilic attacks. DFT calculations (B3LYP/6-31G*) can model transition states to resolve discrepancies .
Q. What role does keto-enol tautomerism play in the compound’s stability under varying pH and solvent conditions?
- Methodology : Use UV-Vis spectroscopy (250–400 nm) to monitor enol content in solvents like DMSO (favors enol form) vs. chloroform (favors keto form). Adjust pH (1–14) to study tautomer shifts: acidic conditions stabilize the keto form, while basic conditions promote enolate formation. Compare with computational models (e.g., Gaussian) to validate experimental trends .
Q. How can this compound serve as a precursor for synthesizing brominated bioactive molecules, and what are the key mechanistic steps?
- Methodology : The bromine atom enables Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, coupling with arylboronic acids yields biphenyl derivatives for anticancer screening. Mechanistic studies (e.g., kinetic isotope effects) can differentiate between concerted vs. stepwise pathways .
- Applications : Derivatives have been explored as kinase inhibitors or antimicrobial agents. Optimize reaction conditions (Pd catalyst, solvent, temperature) using Design of Experiments (DoE) to maximize yield .
Data Contradictions and Resolution
Q. Conflicting reports exist on the optimal catalyst for Claisen condensation. How can researchers reconcile these differences?
- Analysis : Acidic catalysts (H₂SO₄) may favor faster kinetics but lower regioselectivity, while basic conditions (NaH) improve selectivity at the expense of yield. Perform side-by-side trials with kinetic profiling (GC-MS) and DFT-based transition state analysis to identify dominant pathways under specific conditions .
Environmental and Safety Considerations
Q. What protocols are recommended for handling and disposing of this brominated compound to minimize environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
